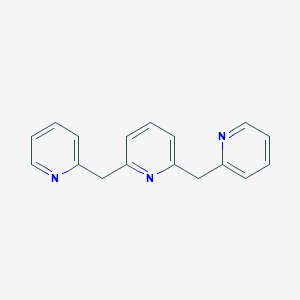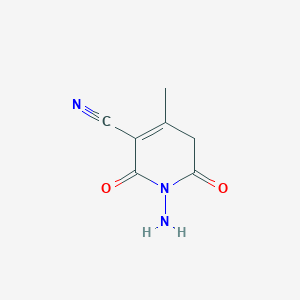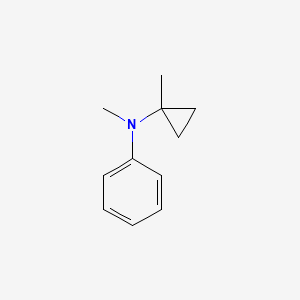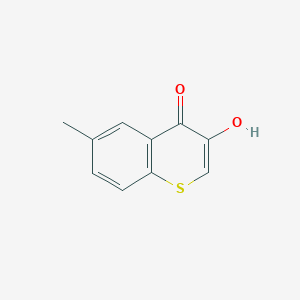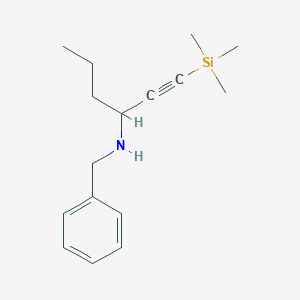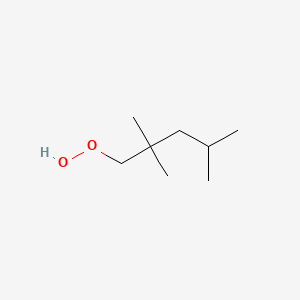![molecular formula C11H15NO4 B14246106 Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 402476-92-0](/img/structure/B14246106.png)
Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6,9-dioxo-3-azabicyclo[331]nonane-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate can be synthesized through a one-pot tandem Mannich reaction. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted azabicyclo compounds.
Applications De Recherche Scientifique
Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate: Similar structure but with different functional groups.
3,7-Diazabicyclo[3.3.1]nonane derivatives: Compounds with similar bicyclic structures but varying substituents.
Indole-fused azabicyclo[3.3.1]nonane: Compounds with an indole ring fused to the bicyclic structure.
Uniqueness
Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific functional groups and the positions of the ketone and ester groups.
Propriétés
Numéro CAS |
402476-92-0 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C11H15NO4/c1-2-16-11(15)12-5-7-3-4-9(13)8(6-12)10(7)14/h7-8H,2-6H2,1H3 |
Clé InChI |
XOBHZPWADNGQNO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CC2CCC(=O)C(C1)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14246024.png)
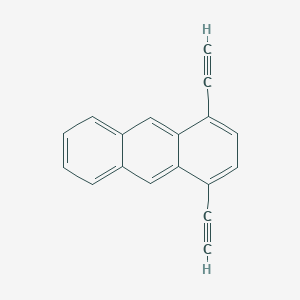
![N,N',N''-Tris[3-(dimethylamino)propyl]guanidine](/img/structure/B14246032.png)
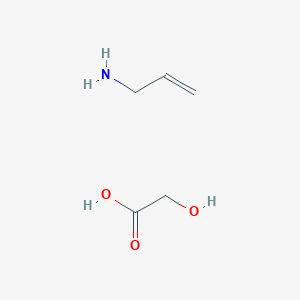
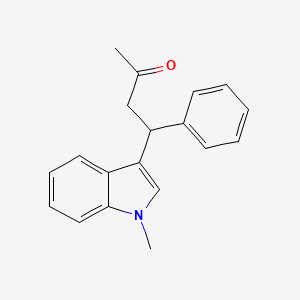
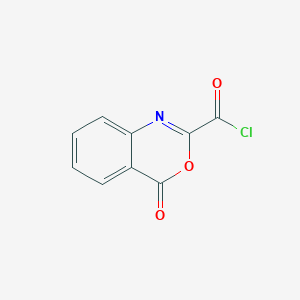
![N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B14246049.png)
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
